BenchChemオンラインストアへようこそ!

8-Hydroxy-decahydroquinoline-7-carboxylic acid

Medicinal chemistry Scaffold design Conformational analysis

8-Hydroxy-decahydroquinoline-7-carboxylic acid (CAS 1820615-81-3) is a fully saturated bicyclic heterocycle belonging to the decahydroquinoline (DHQ) class, bearing a hydroxyl substituent at position 8 and a carboxylic acid at position 7 on the decahydroquinoline ring system. With molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol, this compound is commercially supplied as a versatile small-molecule scaffold at purities of ≥95%.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 1820615-81-3
Cat. No. B3048794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-decahydroquinoline-7-carboxylic acid
CAS1820615-81-3
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESC1CC2CCC(C(C2NC1)O)C(=O)O
InChIInChI=1S/C10H17NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h6-9,11-12H,1-5H2,(H,13,14)
InChIKeyKKHCSSWTIOHCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-decahydroquinoline-7-carboxylic acid (CAS 1820615-81-3): Saturated Bicyclic Scaffold for Procurement


8-Hydroxy-decahydroquinoline-7-carboxylic acid (CAS 1820615-81-3) is a fully saturated bicyclic heterocycle belonging to the decahydroquinoline (DHQ) class, bearing a hydroxyl substituent at position 8 and a carboxylic acid at position 7 on the decahydroquinoline ring system [1]. With molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol, this compound is commercially supplied as a versatile small-molecule scaffold at purities of ≥95% . The DHQ framework is recognized in medicinal chemistry as a privileged scaffold owing to its stereochemical diversity and conformational rigidity, which can be exploited for target engagement [2].

Why 8-Hydroxy-decahydroquinoline-7-carboxylic acid Cannot Be Replaced by Common Decahydroquinoline or Quinoline Analogs


Within the decahydroquinoline (DHQ) family, the position and identity of substituents critically govern biological activity due to the influence of ring fusion mode and substituent spatial orientation on target recognition [1]. The 8-hydroxy-7-carboxylic acid substitution pattern on a fully saturated DHQ core is distinct from the extensively studied 8-hydroxyquinoline-7-carboxylic acid (aromatic analog) or positional isomers such as DHQ-2-carboxylic, DHQ-3-carboxylic, and DHQ-5-carboxylic acid derivatives, each of which has been associated with divergent biological profiles—ranging from angiotensin-converting enzyme inhibition to GABA receptor modulation [2][3]. The saturated bicyclic system of the target compound confers different conformational preferences, hydrogen-bonding geometry, and metabolic stability compared to its aromatic counterpart, meaning that interchange without experimental validation risks loss of desired binding or pharmacokinetic properties [1].

Head-to-Head Comparator Evidence for 8-Hydroxy-decahydroquinoline-7-carboxylic acid (CAS 1820615-81-3)


Conformational Saturation: DHQ Core vs. Aromatic 8-Hydroxyquinoline-7-carboxylic Acid

The target compound possesses a fully saturated decahydroquinoline (DHQ) bicyclic system, whereas its closest aromatic analog, 8-hydroxyquinoline-7-carboxylic acid (CAS 852046-93-0), contains a planar quinoline ring. The saturated DHQ core adopts non-planar chair/boat conformations that introduce stereochemical complexity and three-dimensionality absent in the planar aromatic analog [1]. This conformational difference is pharmacologically relevant: the DHQ scaffold is classified as a 'privileged scaffold' in drug discovery precisely because its saturated, stereochemically rich framework can access binding geometries unavailable to flat aromatic systems [2]. No direct biological head-to-head comparison between these two compounds has been published; however, the structural distinction is quantifiable—the DHQ ring contains four stereogenic centers (carbons 4a, 5, 8, 8a capable of cis/trans fusion), whereas the aromatic analog has zero sp³ stereocenters on the ring [1].

Medicinal chemistry Scaffold design Conformational analysis

Substituent Positional Differentiation: 7-Carboxy-8-hydroxy vs. DHQ-2-, DHQ-3-, and DHQ-5-carboxylic Acid Isomers

The target compound's 7-carboxylic acid/8-hydroxy substitution pattern on the DHQ ring is distinct from the more commonly studied positional isomers. Decahydroquinoline-2-carboxylic acid derivatives have been patented as angiotensin I converting enzyme (ACE) inhibitors [1], while decahydroquinoline-3-carboxylic acid scaffolds have been explored as HIV-1 integrase inhibitor pharmacophores , and decahydroquinoline-5-carboxylic acid epimers function as GABA-related zwitterionic probes [2]. Each positional isomer engages different biological targets due to the altered spatial presentation of the carboxylic acid group relative to the bicyclic nitrogen. The 7-carboxy-8-hydroxy arrangement of the target compound places the acid and hydroxyl groups in a vicinal relationship on the cyclohexane ring, creating a distinct metal-chelating motif not present in the 2-, 3-, or 5-carboxy isomers . No direct head-to-head biological comparison has been reported; the differentiation is based on established class-level structure-activity principles.

Medicinal chemistry Structure-activity relationship Isomer comparison

Commercial Accessibility and Purity Benchmarking Against DHQ Scaffold Alternatives

From a procurement standpoint, 8-hydroxy-decahydroquinoline-7-carboxylic acid is available from multiple reputable suppliers with consistent purity specifications. The target compound is stocked by Enamine Ltd. (distributed via Fujifilm Wako) with catalog number EN300-221769, available in quantities from 100 mg to 10 g, and by Biosynth (via CymitQuimica) as catalog 3D-VXC61581 at ≥95% purity . In contrast, positional isomers such as decahydroquinoline-3-carboxylic acid and cis-decahydroquinoline-5-carboxylic acid are primarily available through specialty vendors with variable purity (typically 95-97%) and more limited scale . The target compound's simultaneous availability from multiple independent supply chains reduces single-source procurement risk—a consideration not satisfied by less common DHQ isomers.

Chemical procurement Building block comparison Purity specification

Metabolic Stability Inference: Saturated DHQ vs. Aromatic 8-Hydroxyquinoline Scaffolds

The fully saturated decahydroquinoline ring of the target compound is predicted to exhibit superior metabolic stability compared to the aromatic 8-hydroxyquinoline-7-carboxylic acid scaffold. The aromatic analog, despite demonstrating nanomolar metallo-β-lactamase inhibitory activity (IC₅₀ against VIM-2 in the nanomolar range) and high stability in human plasma and liver microsomes [1], contains an electron-rich quinoline ring susceptible to cytochrome P450-mediated oxidation and potential reactive metabolite formation—a well-known liability of quinoline-containing drugs [2]. The saturated DHQ core lacks the aromatic π-system, eliminating this oxidative metabolism pathway. While direct comparative metabolic stability data (e.g., intrinsic clearance in human hepatocytes) have not been published for the target compound, class-level inference from saturated vs. aromatic heterocycle drug discovery literature supports the expectation of reduced oxidative metabolism and lower idiosyncratic toxicity risk for the DHQ scaffold [3].

Drug metabolism Pharmacokinetics Scaffold optimization

Recommended Application Scenarios for 8-Hydroxy-decahydroquinoline-7-carboxylic acid (CAS 1820615-81-3)


Fragment-Based Drug Discovery Leveraging the Saturated DHQ Scaffold

Use the target compound as a fragment or scaffold for fragment-based drug discovery (FBDD) campaigns targeting metalloenzymes or proteins requiring three-dimensional ligand complementarity. The vicinal 8-hydroxy-7-carboxylic acid motif provides a pre-organized metal-chelating pharmacophore on a saturated, stereochemically defined DHQ core, offering advantages over planar aromatic fragments in terms of binding site complementarity and intellectual property novelty [1]. The compound's ≥95% purity and multi-supplier availability ensure reliable sourcing for fragment library construction .

Lead Optimization: Replacing Aromatic Quinoline Cores with Saturated Bioisosteres

Employ the compound as a saturated bioisostere of 8-hydroxyquinoline-7-carboxylic acid in lead optimization programs where metabolic stability or off-target promiscuity of the aromatic quinoline core is a concern. The fully saturated DHQ scaffold eliminates the aromatic π-system implicated in CYP450-mediated oxidation and reactive metabolite formation, while preserving the 8-hydroxy-7-carboxylic acid chelating functionality demonstrated to be effective against metallo-β-lactamases in the aromatic series [2]. This substitution strategy aligns with the broader industry trend toward increasing sp³ character in clinical candidates.

Chemical Biology Probe Development for GABAergic or Ion Channel Targets

Leverage the DHQ scaffold's established association with ion channel modulation and neurotransmitter receptor activity—DHQ derivatives have demonstrated local anesthetic, antiarrhythmic, and anticholinergic properties [1]—to develop chemical biology probes. The 7-carboxylic acid group enables facile conjugation to affinity tags, fluorophores, or solid supports via amide bond formation, while the 8-hydroxyl provides a secondary derivatization handle. This dual-functionalization capability distinguishes the target compound from DHQ-2-carboxylic and DHQ-5-carboxylic acid isomers that lack the vicinal hydroxyl .

Stereochemical Diversity Generation in Parallel Library Synthesis

Utilize the compound as a chiral building block for generating stereochemically diverse compound libraries. The DHQ core contains up to four stereogenic centers, and the 7-carboxylic acid serves as a robust anchoring point for solid-phase synthesis or amide coupling reactions [1]. The commercial availability in quantities up to 10 g supports library production at medicinal chemistry scale, while the saturated scaffold contributes to the three-dimensionality and favorable physicochemical properties increasingly sought in modern compound collections.

Quote Request

Request a Quote for 8-Hydroxy-decahydroquinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.